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Compound of Interest

Compound Name: Fmoc-Dap-OH

Cat. No.: B557191

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and
purification of Na-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap-OH),
a critical building block in peptide synthesis and drug development. This document details two
primary synthetic pathways, provides step-by-step experimental protocols, and outlines
methods for purification to achieve the high purity required for pharmaceutical and research
applications.

Introduction

Fmoc-Dap-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid
(Dap). The presence of a primary amino group on the side chain allows for various post-
synthesis modifications, such as pegylation, glycosylation, or the introduction of reporter
groups. The Fmoc protecting group on the a-amino group makes it ideal for use in solid-phase
peptide synthesis (SPPS). This guide explores two prominent synthetic routes for the
preparation of Fmoc-Dap-OH: a multi-step synthesis commencing from D-serine and a two-
step process utilizing Fmoc-GIn-OH.

Synthetic Pathways

Two principal pathways for the synthesis of Fmoc-Dap-OH are detailed below, each offering
distinct advantages and considerations for laboratory-scale and large-scale production.
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Synthesis from D-Serine

A versatile multi-step synthesis of orthogonally protected L-Dap derivatives has been
developed starting from the commercially available Na-Fmoc-O-tert-butyl-D-serine[1][2]. This
pathway involves the conversion of the serine backbone into the diaminopropionic acid
structure through a series of chemical transformations, including the formation of an aldehyde,
reductive amination, and subsequent oxidation. The chirality of the starting D-serine is
preserved throughout the synthetic sequence[1][2].

Synthesis from Fmoc-GIn-OH

An alternative and more direct route involves the Hofmann rearrangement of Fmoc-GIn-OH.
This method provides a pathway for the large-scale production of Fmoc-Dab(Boc)-OH, which
can be subsequently deprotected to yield Fmoc-Dap-OH. This process avoids the use of
hydrogenation, making it environmentally friendly and cost-effective.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of the
described synthetic pathways.

Table 1: Synthesis of Fmoc-2,3-diaminopropanols from Na-Fmoc-O-tert-butyl-D-serine[1][2]

Step Reactants Product Yield (%)

Na-Fmoc-O-tert-butyl-
D-serine, N,O-
Weinreb-Nahm amide  dimethylhydroxylamin ] )
) ] Weinreb—Nahm amide 94
formation e hydrochloride,
HOBt, DIC/EDC,

DIEA, DCM

) Weinreb—Nahm ]
Aldehyde formation ] ] a-amino aldehyde 92
amide, LiAIH4, THF

o-amino aldehyde,
) o amine/arylsulfonamide  Fmoc-2,3-
Reductive amination o o 82-92
, TI(OiPr)4, EtOH, diaminopropanols

NaBH3CN
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Table 2: Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-GIn-OH

Purity (HPLC)

Step Reactants Product Yield (%)
(%)

Fmoc-GIn-OH,
lodobenzene
Hofmann diacetate (DiPa),
Fmoc-Dab-OH 65.98 99.1
Rearrangement Ethyl
acetate:acetonitri

le:water (2:1:1)

Fmoc-Dab-OH,
) (Boc)20, Fmoc-Dab(Boc)-
Boc Protection 85.07 99.33
Acetone:water OH

(1:1), NaOH

Experimental Protocols
Synthesis of Fmoc-Dap-OH via D-Serine

This pathway is adapted from the multi-step synthesis of protected L-Dap methyl esters[1][2].
Step 1: Weinreb-Nahm Amide Formation

e To a solution of Na-Fmoc-O-tert-butyl-D-serine, add 1-hydroxybenzotriazole (HOBL)
monohydrate, N,N'-diisopropylcarbodiimide (DIC), and 1-(3-dimethylaminopropyl)-3-
ethylcarbodiimide hydrochloride (EDC).

« Stir the reaction mixture for 2 hours at room temperature.

e Add N,O-dimethylhydroxylamine hydrochloride and diisopropylethylamine (DIEA) in
dichloromethane (DCM).

Continue stirring overnight at room temperature to yield the Weinreb-Nahm amide.

Step 2: Aldehyde Formation
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» Reduce the Weinreb-Nahm amide using lithium aluminium hydride (LiAIH4) in
tetrahydrofuran (THF).

e The reaction is typically complete within 12 minutes at room temperature, affording the
corresponding a-amino aldehyde.

Step 3: Reductive Amination

e To the a-amino aldehyde in ethanol, add an amine or arylsulfonamide and titanium(IV)
isopropoxide (Ti(OiPr)4).

o Stir for 10 minutes at room temperature.

e Add sodium cyanoborohydride (NaBH3CN) and stir overnight at room temperature to
produce the Fmoc-protected 2,3-diaminopropanol.

Step 4: Oxidation to Carboxylic Acid

e The primary alcohol of the diaminopropanol is oxidized to a carboxylic acid using an
appropriate oxidizing agent (e.g., TEMPO/TCCA/NaBr system) to form the protected Fmoc-
Dap-OH derivative.

Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-GIn-OH

This protocol is based on a patented method for large-scale synthesis.
Step 1: Hofmann Rearrangement to Fmoc-Dab-OH

Prepare a suspension of Fmoc-GIn-OH (100 g, 271.5 mmol) in a mixed solvent of 1 L of ethyl

acetate:acetonitrile:water (2:1:1 v/viv).

At 20-30 °C, add iodobenzene diacetate (DiPa) (105.1 g).

Stir the reaction for 72 hours.

After reaction completion, perform a suitable work-up to isolate the product, Fmoc-Dab-OH.

Step 2: Boc Protection of the Side Chain
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Suspend Fmoc-Dab-OH (50 g, 146.8 mmol) in 700 mL of acetone:water (1:1 v/v).

At 0-10 °C, add di-tert-butyl dicarbonate ((Boc)20) (38.4 g, 176.1 mmol).

Adjust the pH to 7.5-8 using 0.5N NaOH and maintain for 4 hours.

Post-reaction treatment and isolation yield the final product, Fmoc-Dab(Boc)-OH.

Purification of Fmoc-Dap-OH

High purity of Fmoc-Dap-OH is crucial for successful peptide synthesis. The typical purity for
commercially available Fmoc-Dap-OH is 297.0% as determined by HPLCJ[3]. The following
methods can be employed for purification.

Recrystallization: A common method for the purification of Fmoc-amino acids is
recrystallization.

e Charge the crude Fmoc-Dap-OH into a flask.

e Add a suitable solvent, such as toluene, and heat the mixture to 50°C with stirring for 1
hour[4].

¢ Cool the solution to 30£5°C and continue stirring for about 2 hours to allow for
crystallization[4].

 Filter the solid and wash with the solvent.
e Dry the purified product under vacuum at 50°C[4].

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity,
preparative reverse-phase HPLC is the method of choice.

» Dissolve the crude Fmoc-Dap-OH in a suitable solvent mixture, typically containing water,
acetonitrile, and a modifier like trifluoroacetic acid (TFA).

« Inject the solution onto a preparative C18 column.

» Elute the compound using a gradient of increasing organic solvent concentration.
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¢ Collect the fractions containing the pure product.

» Lyophilize the collected fractions to obtain the purified Fmoc-Dap-OH as a solid.

Visualizations
Synthesis Pathway from D-Serine
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Caption: Synthesis of Fmoc-Dap-OH from D-Serine.

Synthesis Pathway from Fmoc-GIn-OH
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Caption: Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-GIn-OH.

Purification Workflow

Crude Fmoc-Dap-OH
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Caption: Purification workflow for Fmoc-Dap-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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